molecular formula C9H8Cl2O B14806197 1,2-Dichloro-3-cyclopropoxybenzene

1,2-Dichloro-3-cyclopropoxybenzene

Cat. No.: B14806197
M. Wt: 203.06 g/mol
InChI Key: NMQKWRDEJLSWOL-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Cl2O It is a derivative of benzene, where two chlorine atoms are attached to the benzene ring at the 1 and 2 positions, and a cyclopropoxy group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-cyclopropoxybenzene typically involves the chlorination of benzene derivatives followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 1,2-dichlorobenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The process typically includes the chlorination of benzene, followed by purification steps to isolate the desired dichlorobenzene isomer. Subsequent reactions with cyclopropyl alcohol under controlled conditions yield the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-cyclopropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding cyclohexane derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nitration: 1,2-Dichloro-3-cyclopropoxy-4-nitrobenzene.

    Sulfonation: 1,2-Dichloro-3-cyclopropoxy-4-sulfonic acid.

    Halogenation: 1,2,4-Trichloro-3-cyclopropoxybenzene.

Scientific Research Applications

1,2-Dichloro-3-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in various biochemical reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and receptors, affecting cellular processes and pathways.

Comparison with Similar Compounds

    1,2-Dichlorobenzene: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.

    1,3-Dichlorobenzene: Has chlorine atoms at different positions, leading to different reactivity and applications.

    1,4-Dichlorobenzene: Commonly used as a moth repellent and deodorizer, with different chemical properties due to the para substitution pattern.

Uniqueness: 1,2-Dichloro-3-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1,2-dichloro-3-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Cl2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

NMQKWRDEJLSWOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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